An In-Depth Technical Guide to 5-Amino-1-Ethyl-Pyrrole-2-Carboxylic Acid Methyl Ester
An In-Depth Technical Guide to 5-Amino-1-Ethyl-Pyrrole-2-Carboxylic Acid Methyl Ester
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the chemical properties, synthesis, and potential applications of 5-amino-1-ethyl-pyrrole-2-carboxylic acid methyl ester. As a substituted pyrrole, this compound belongs to a class of heterocyclic scaffolds of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules.[1][2]
Compound Identification and Physicochemical Properties
5-Amino-1-ethyl-pyrrole-2-carboxylic acid methyl ester is a polysubstituted pyrrole derivative. The pyrrole ring is a five-membered aromatic heterocycle that is a core component of many natural products, including porphyrins and alkaloids, as well as blockbuster drugs such as atorvastatin and sunitinib.[1][2] The strategic placement of an amino group, an N-alkyl substituent, and a methyl ester provides multiple points for synthetic modification, making it a valuable building block for chemical library synthesis and lead optimization.
Key Identifiers and Properties
While extensive experimental data for this specific molecule is not widely published, its core properties can be defined or predicted based on its structure and data from closely related analogs.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | Methyl 5-amino-1-ethyl-1H-pyrrole-2-carboxylate | --- |
| CAS Number | 1379227-91-4 | [3] |
| Molecular Formula | C₈H₁₂N₂O₂ | Calculated |
| Molecular Weight | 168.19 g/mol | Calculated |
| Physical Form | Expected to be a solid at room temperature. | Based on analog Methyl 5-amino-1H-pyrrole-2-carboxylate which is a solid.[4] |
| Solubility | Predicted to be soluble in organic solvents such as DMSO, methanol, and ethyl acetate; limited solubility in water. | General property of similar organic molecules. |
| Storage | For long-term stability, store in a cool, dark place under an inert atmosphere. | Based on storage conditions for the N-H analog, which is stored under -20°C.[4] |
Predicted Spectroscopic Profile
The following spectroscopic characteristics are predicted based on the compound's structure. Experimental verification is required.
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¹H NMR:
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Ethyl Group: A triplet (~1.3-1.5 ppm, 3H) for the -CH₃ and a quartet (~4.0-4.2 ppm, 2H) for the -NCH₂-.
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Methyl Ester: A singlet (~3.7-3.9 ppm, 3H).
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Pyrrole Protons: Two doublets in the aromatic region (~6.0-7.0 ppm, 2H), corresponding to the protons at the C3 and C4 positions.
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Amino Group: A broad singlet (~4.5-5.5 ppm, 2H), which may be exchangeable with D₂O.
-
-
IR Spectroscopy:
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N-H Stretch: Two bands expected in the 3300-3500 cm⁻¹ region for the primary amine.
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C-H Stretch: Aliphatic stretches just below 3000 cm⁻¹.
-
C=O Stretch: A strong absorption band around 1680-1720 cm⁻¹ for the ester carbonyl.
-
C=C Stretch: Aromatic ring stretches around 1500-1600 cm⁻¹.
-
-
Mass Spectrometry:
-
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168.
-
Synthesis and Purification
Proposed Synthetic Workflow
A logical, multi-step synthesis could begin with a commercially available pyrrole-2-carboxylic acid derivative. The sequence would involve N-alkylation, nitration of the electron-rich pyrrole ring, and subsequent reduction of the nitro group to the target amine.
Experimental Protocol: Nitro Group Reduction (Illustrative)
This protocol describes the final step of the proposed synthesis. It is a well-established transformation and serves as a self-validating system.
Objective: To reduce methyl 1-ethyl-5-nitro-1H-pyrrole-2-carboxylate to the corresponding 5-amino derivative.
Materials:
-
Methyl 1-ethyl-5-nitro-1H-pyrrole-2-carboxylate (1 equivalent)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents)
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Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, condenser
Procedure:
-
Dissolution: Dissolve the starting nitro-pyrrole in ethyl acetate in a round-bottom flask.
-
Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate in concentrated HCl. Causality Note: Tin(II) chloride in strong acid is a classic and effective reducing agent for aromatic nitro groups, proceeding via a series of single-electron transfers.
-
Reaction: Add the SnCl₂/HCl solution to the stirring solution of the nitro-pyrrole. Fit the flask with a condenser and heat the reaction mixture to 50-60 °C.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.
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Workup - Quenching: Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Workup - Neutralization: Slowly add saturated NaHCO₃ solution to neutralize the excess acid until the pH is ~8. Trustworthiness Note: The formation of a tin hydroxide precipitate is expected. Careful neutralization is critical to ensure the product, which is basic, is in its free-base form for extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
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Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude product via column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the pure 5-amino-1-ethyl-pyrrole-2-carboxylic acid methyl ester.
Chemical Reactivity and Potential Applications
The molecule possesses three key reactive sites: the nucleophilic amino group, the electrophilic ester, and the pyrrole ring itself. This functionality makes it a versatile intermediate for further chemical elaboration.
Applications in Drug Discovery
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Scaffold for Library Synthesis: The amino group can be readily acylated or alkylated, while the ester can be hydrolyzed to the carboxylic acid or converted to various amides. This allows for the rapid generation of a diverse library of analogs for screening against biological targets.
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Building Block for Complex Heterocycles: Pyrrole derivatives are precursors to more complex fused heterocyclic systems that are often explored in medicinal chemistry programs.
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Bioisostere Replacement: The substituted pyrrole core can be used as a bioisostere for other aromatic rings, such as benzene or indole, in known pharmacophores to modulate properties like solubility, metabolism, and target affinity.
Safety and Handling
The toxicological properties of 5-amino-1-ethyl-pyrrole-2-carboxylic acid methyl ester have not been thoroughly investigated.[5] Therefore, the compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
| Precaution Category | Recommendation | Rationale / Source |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. | Standard laboratory practice.[6][7] |
| Handling | Avoid dust formation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. | The N-H analog may cause respiratory irritation.[5][7] |
| Incompatible Materials | Strong oxidizing agents and strong acids. | May react with strong acids or oxidizing agents.[6][8] |
| Firefighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Combustion may produce toxic nitrogen oxides (NOx) and carbon oxides. | Based on MSDS for the N-H analog.[5] |
| First Aid | Eyes: Rinse with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person into fresh air. Seek medical attention if symptoms persist. | General first aid measures for chemical exposure.[5] |
References
- Vertex AI Search. (n.d.). MSDS of 1H-Pyrrole-2-carboxylic acid, 5-amino-, methyl ester.
- Chevron. (2023, July 26). Safety Data Sheet.
- ChemicalBook. (2022, December 30). 1H-Pyrrole-2-carboxylic acid, 5-aMino-1-ethyl-, Methyl ester.
- Sigma-Aldrich. (n.d.). Methyl 5-amino-1H-pyrrole-2-carboxylate.
- Fisher Scientific. (2010, May 17). SAFETY DATA SHEET.
- Wikipedia. (n.d.). Pyrrole.
- Patil, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech Journal of Pharmaceutical Sciences.
- El-Faham, A., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules.
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. cibtech.org [cibtech.org]
- 3. 1H-Pyrrole-2-carboxylic acid, 5-aMino-1-ethyl-, Methyl ester | 1379227-91-4 [chemicalbook.com]
- 4. Methyl 5-amino-1H-pyrrole-2-carboxylate | 869116-29-0 [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. fishersci.com [fishersci.com]
- 7. phytotechlab.com [phytotechlab.com]
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